Bepafant
Overview
Description
Bepafant is a synthetic racemic platelet-activating-factor receptor antagonist based on the hetrazepine scaffold. It is a pharmacologically more potent derivative of Apafant. This compound is a potent and specific synthetic antagonist of the pro-inflammatory platelet activating factor receptor . It has been widely employed for the in vitro and in vivo study of the platelet activating factor pathway and has been investigated in clinical studies .
Preparation Methods
Bepafant is synthesized using the thienotriazolodiazepine scaffold. The synthetic route involves the formation of a racemic mixture composed of the active eutomer S-Bepafant and the inactive distomer WEB2387 . The preparation involves multiple steps, including the formation of the thienotriazolodiazepine core and subsequent functionalization to introduce the desired substituents . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Bepafant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Bepafant has a wide range of scientific research applications. In chemistry, it is used to study the platelet activating factor pathway and its role in various biological processes . In biology, this compound is used to investigate the effects of platelet activating factor receptor antagonism on cellular responses such as platelet and neutrophil aggregation . In medicine, this compound has been studied for its potential therapeutic effects in conditions such as asthma, bronchoconstriction, and anaphylactic shock . In industry, this compound is used as a reference compound for the development of new platelet activating factor receptor antagonists .
Mechanism of Action
Bepafant exerts its effects by antagonizing the platelet activating factor receptor, a G-protein-coupled seven-transmembrane receptor that plays a profound role in stimulating inflammatory and thrombotic responses . By displacing the natural ligand platelet activating factor with an equilibrium dissociation constant of 16 nM, this compound inhibits the signaling function of the platelet activating factor receptor . This inhibition leads to a reduction in platelet and neutrophil aggregation, bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .
Comparison with Similar Compounds
Bepafant is structurally related to other platelet activating factor receptor antagonists such as Apafant and WEB2086 . Compared to these compounds, this compound shows higher potency in in vivo models and has a more favorable pharmacokinetic profile . The active enantiomer S-Bepafant is slightly more potent in vivo compared to racemic this compound . Other similar compounds include WEB2387, which is used as a negative control in studies involving this compound .
Properties
IUPAC Name |
[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVRZOREBYLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869589 | |
Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114776-28-2 | |
Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepafant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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